molecular formula C20H18N4O5S B2900316 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide CAS No. 1005307-85-6

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide

Cat. No. B2900316
CAS RN: 1005307-85-6
M. Wt: 426.45
InChI Key: SUJGQSZROCAVOK-UHFFFAOYSA-N
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Description

“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a benzamide group and a nitro group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzamide group, and the nitro group . The ethylsulfonyl group attached to the pyridazine ring would likely have a significant impact on the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . They have been used in the development of new drugs and agrochemicals .

Antidepressant Properties

These compounds have also been found to have antidepressant properties . This makes them potential candidates for the development of new treatments for mental health disorders.

Antihypertensive Effects

Some pyridazine derivatives have been evaluated as potential antihypertensive agents . For example, a series of 6-[4-[[aryloxy)acyl]amino]phenyl]-4,5-dihydropyridaziones have been evaluated as combined vasodilator and adrenoceptor antagonist and potential antihypertensive agents .

Anticancer Properties

Pyridazine and pyridazinone derivatives have shown anticancer properties . They have been used in the development of new drugs for the treatment of various types of cancer .

Antiplatelet Activity

These compounds have been found to inhibit platelet aggregation , which is a crucial step in the formation of blood clots. This makes them potential candidates for the development of new antiplatelet drugs.

Antiulcer Properties

Pyridazine and pyridazinone derivatives have also been found to have antiulcer properties . This makes them potential candidates for the development of new treatments for peptic ulcer disease.

Herbicidal Properties

Some pyridazine derivatives have been used as herbicides . They have been used in the development of new agrochemicals for the control of weeds .

Antitubercular Activity

Although not directly related to your compound, it’s worth noting that some pyridazine derivatives have shown antitubercular activity . This suggests that structurally similar compounds might also have potential in this area.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-12-11-17(22-23-19)14-7-9-15(10-8-14)21-20(25)16-5-4-6-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJGQSZROCAVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide

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